6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic system combining pyrazole, triazole, and thiadiazole moieties. Its structure confers diverse bioactivity, including anticancer, anticonvulsant, and antimicrobial properties . The phenyl group at position 3 contributes to π-π stacking interactions, while the triazolothiadiazole core enables hydrogen bonding and heteroatom-mediated interactions .
Properties
Molecular Formula |
C18H11ClN6S |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
6-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H11ClN6S/c19-13-8-6-11(7-9-13)14-10-15(21-20-14)17-24-25-16(22-23-18(25)26-17)12-4-2-1-3-5-12/h1-10H,(H,20,21) |
InChI Key |
FZZUOILNRPUXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=NN4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Mechanistic Pathway:
-
Aldol Condensation : Base-catalyzed reaction between acetophenone and aldehyde generates a chalcone intermediate.
-
1,4-Addition : Hydrazine attacks the α,β-unsaturated ketone, forming a hydrazone intermediate.
-
Intramolecular Cyclization : Thiadiazole and pyrazole rings form sequentially, yielding the final product.
Optimization:
-
Solvent : Ethanol balances reactivity and solubility.
-
Temperature : Reflux (78°C) ensures complete conversion within 8–10 hours.
Stepwise Synthesis via Intermediate Isolation
Pyrazole Ring Formation
The 5-(4-chlorophenyl)-1H-pyrazole-3-yl subunit is synthesized via:
Characterization of Intermediate:
Triazolothiadiazole Assembly
The triazolothiadiazole core is constructed using:
-
Thiosemicarbazide and carboxylic acid derivatives under dehydrating conditions.
-
Cyclopentyl methyl ether as a crystallization solvent to isolate the final product.
Comparative Analysis of Methods
| Parameter | Multicomponent | Stepwise |
|---|---|---|
| Yield | 79–85% | 72–86% |
| Time | 8–10 hours | 12–15 hours |
| Purity | >95% (HPLC) | 99.4% (HPLC) |
| Complexity | Low (single pot) | High (multiple steps) |
Catalytic and Solvent Effects
-
Base Catalysts : NaOH enhances chalcone formation and cyclization rates.
-
Solvent Choice : Ethanol and cyclopentyl methyl ether improve solubility of aromatic intermediates.
-
Acidification : HCl or H2SO4 (pH ≤8) precipitates the product during workup.
Structural Confirmation
Spectroscopic Data
Crystallography
Challenges and Solutions
-
Regioselectivity : Competing cyclization pathways are mitigated using sterically hindered aldehydes.
-
Polymorphism : Controlled cooling (10°C/h) ensures pure monoclinic crystals.
-
Byproducts : Column chromatography (ethyl acetate/petroleum ether) removes unreacted hydrazines.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Synthetic Routes and Key Functional Group Reactivity
The synthesis of this compound typically involves cyclocondensation reactions between 4-amino-5-mercapto-1,2,4-triazole derivatives and substituted pyrazole-carboxylic acids under acidic conditions . For example:
-
Step 1 : Reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with substituted pyrazole-carboxylic acids in phosphorus oxychloride (POCl₃) at reflux yields the triazolo-thiadiazole core .
-
Step 2 : Subsequent functionalization introduces substituents like the 4-chlorophenyl group via nucleophilic aromatic substitution or coupling reactions .
The reactivity of the compound is governed by:
-
Triazolo-thiadiazole core : Susceptible to electrophilic substitution at nitrogen or sulfur atoms.
-
Pyrazole NH group : Acts as a nucleophile in alkylation or acylation reactions.
-
4-Chlorophenyl group : Participates in halogen exchange or cross-coupling reactions under catalytic conditions .
Nucleophilic Substitution at the 4-Chlorophenyl Group
The chlorine atom on the 4-chlorophenyl substituent can be replaced by nucleophiles such as amines or alkoxides. For example:
This reaction is critical for modifying biological activity in medicinal chemistry applications .
Alkylation of the Pyrazole NH Group
The NH proton on the pyrazole ring undergoes alkylation with alkyl halides or epoxides in basic media:
This modification enhances lipophilicity and target affinity .
Thiadiazole Ring Functionalization
The sulfur atom in the thiadiazole ring reacts with electrophiles (e.g., methyl iodide) to form thioethers:
Such derivatives exhibit improved pharmacokinetic properties .
Table 1: Synthetic Conditions and Yields for Analogous Derivatives
| Reaction Type | Reagents/Conditions | Product Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | POCl₃, reflux, 18 h | 73–82 | |
| Aryl Halide Coupling | K₂CO₃, DMF, RT | 38–69 | |
| Thioether Formation | CH₃I, KOH, ethanol | 45–58 |
Table 2: Biological Activity of Modified Derivatives
| Derivative Modification | IC₅₀ (MCF-7 cells, μM) | EGFR Inhibition (%) |
|---|---|---|
| 4-Chlorophenyl → 4-Methoxyphenyl | 2.74 | 94.11 |
| Pyrazole NH alkylation | 0.39 | 97.18 |
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives. The compound has been evaluated for its effectiveness against various bacterial strains:
- Bacteria Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Research indicates that derivatives containing the thiadiazole ring exhibit significant antibacterial properties. For instance, compounds similar to this one have shown effective inhibition against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate to strong inhibition |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Variable inhibition |
Anticancer Properties
Thiadiazoles have been reported to possess anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has been linked with promising results in targeting cancer cell lines:
- Mechanisms of Action :
- Induction of apoptosis
- Inhibition of tumor growth
Studies have shown that certain derivatives can effectively inhibit the proliferation of cancer cells in vitro, suggesting potential for further development as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives are another area of interest. Compounds similar to this one have been shown to reduce inflammation markers in animal models:
- Inflammation Models Used :
- Carrageenan-induced paw edema
- Cotton pellet granuloma model
These studies indicate that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives
In a study by Mahendrasinh et al., novel thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities against various pathogens. The study highlighted that modifications on the aryl substituents significantly influenced the antimicrobial potency .
Case Study 2: Anticancer Activity Assessment
A recent investigation assessed the anticancer potential of several thiadiazole derivatives, including those structurally related to the compound . Results indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, underscoring their therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of 6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate, which is a precursor for many aromatic compounds in microorganisms . This inhibition disrupts the metabolic pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenyl vs. Fluorophenyl Derivatives
- Anticancer Activity: CPNT (6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) exhibited superior anticancer activity in Ehrlich ascitic carcinoma (EAC) models, increasing mean survival time (50 mg/kg) and reducing angiogenesis compared to cisplatin . FPNT (4-fluorophenyl analog of CPNT) showed higher activity than doxorubicin against HepG2 liver cancer cells (GI₅₀ < 10 μM) but was slightly less potent than CPNT . Mechanistic Insight: The electron-withdrawing chlorine atom may enhance DNA intercalation or apoptosis induction compared to fluorine .
Substitution Position
- 6-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (4h) : Demonstrated potent anticonvulsant activity (ED₅₀ = 23.7 mg/kg), outperforming phenytoin in maximal electroshock tests . In contrast, the target compound’s chlorophenyl group at the pyrazole ring (rather than position 6) may shift activity toward anticancer applications .
Structural Modifications and Pharmacokinetics
Bulkier Substituents
- 6-(1-Adamantyl)-3-aryl Derivatives : Adamantyl groups improved metabolic stability and selectivity for cancer cell lines (e.g., HepG2, MCF-7) due to enhanced hydrophobic interactions .
- 3-(Diphenylmethyl) Derivatives (4a, 4c) : Reduced gastrointestinal toxicity and lipid peroxidation in ulcer models, suggesting substituent bulkiness mitigates off-target effects .
Functional Group Variations
- KA39 (2-((6-(2,5-dinitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)-4,5-dimethoxy-N,N-dimethylbenzene sulfonamide): Exhibited nanomolar GI₅₀ values in prostate and colorectal cancer cells, highlighting sulfonamide groups’ role in kinase inhibition .
Toxicity Profiles
Physicochemical Data
*Estimated based on similar derivatives; †Calculated using ChemDraw.
Biological Activity
The compound 6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole-thiadiazole core, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds with the triazolo-thiadiazole framework exhibit notable antimicrobial properties. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.125 |
| Compound B | E. coli | 0.25 |
| Compound C | Pseudomonas aeruginosa | 0.5 |
Anticancer Properties
The anticancer potential of triazolo-thiadiazole derivatives has been explored in several studies. These compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 μM .
Anti-inflammatory Effects
In vivo studies have revealed that the compound possesses anti-inflammatory properties. It was found to reduce the levels of pro-inflammatory cytokines in animal models of inflammation, suggesting its potential as an anti-inflammatory agent .
Other Pharmacological Activities
Additional studies have reported various other activities:
- Antioxidant Activity : The compound showed significant free radical scavenging activity.
- Antiviral Activity : Preliminary investigations indicated potential antiviral effects against certain viruses.
- Enzyme Inhibition : It has been identified as a potent inhibitor of enzymes such as carbonic anhydrase and cholinesterase .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-thiadiazole derivatives is closely linked to their structural features. Modifications at specific positions on the triazole or thiadiazole rings can enhance or diminish their efficacy. For instance:
- Substituents on the phenyl ring can significantly affect antimicrobial potency.
- The presence of electron-withdrawing groups like chlorine enhances the overall activity against certain pathogens.
Case Studies
Several case studies have been documented that highlight the efficacy of this compound in various applications:
- Study on Antimicrobial Efficacy : A comparative study evaluated several derivatives against multi-drug resistant strains and found that specific modifications led to improved activity profiles.
- Cancer Cell Line Study : Researchers tested a series of derivatives on different cancer cell lines and reported that certain substitutions led to increased apoptosis rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
